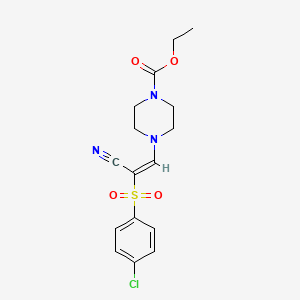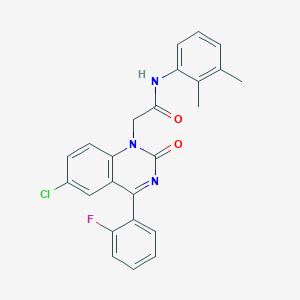
(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivatives are a class of organic compounds that have garnered attention due to their diverse pharmacological properties and applications in medicinal chemistry. Among these derivatives, compounds featuring sulfonyl groups and chlorophenyl rings, similar to the requested compound, have been explored for their potential as ligands, enzyme inhibitors, and therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including nucleophilic substitution, reductive amination, and coupling reactions. For example, the development of adenosine A2B receptor antagonists involved sophisticated synthetic pathways to achieve subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with sulfonyl and chlorophenyl groups, plays a crucial role in their biological activity and interactions with biological targets. Crystal engineering studies and computational modeling help in understanding the hydrogen-bonding networks and the spatial arrangement conducive to their activity (Weatherhead-Kloster et al., 2005).
科学的研究の応用
Antibacterial Activity
The compound has been incorporated into various molecular structures due to its significant antibacterial properties. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores using ethyl piperidin-4-carboxylate, which was converted to ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate. These compounds demonstrated moderate inhibitory effects against several bacterial strains, highlighting the potential antibacterial applications of the molecule in pharmaceutical research (Iqbal et al., 2017).
Enzyme Inhibition for Diabetes Treatment
Derivatives of the compound have been explored for their potential in treating type II diabetes. Specifically, S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol3-thiol were synthesized and found to be potent inhibitors of the α-glucosidase enzyme, surpassing the standard treatment acarbose. This suggests a promising avenue for the development of new diabetes medications (ur-Rehman et al., 2018).
Anticancer Agent Development
The molecule's derivatives have also been studied for their potential as anticancer agents. Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed that certain compounds exhibit strong anticancer properties. However, further in vivo studies are recommended to confirm their therapeutic effectiveness (Rehman et al., 2018).
Antimicrobial and Antifungal Activity
Compounds synthesized from the molecule have demonstrated significant in vitro antibacterial and antifungal activities. A study reported the synthesis of bifunctional sulfonamide-amide derivatives, including the molecule, which showed notable activity against various bacterial and fungal strains, indicating its potential in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Alzheimer’s Disease Treatment
The compound's derivatives have been evaluated as potential drug candidates for Alzheimer's disease. A series of new N-substituted derivatives were synthesized and showed promising results in enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. This highlights the potential use of these derivatives in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
作用機序
特性
IUPAC Name |
ethyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-2-24-16(21)20-9-7-19(8-10-20)12-15(11-18)25(22,23)14-5-3-13(17)4-6-14/h3-6,12H,2,7-10H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYEJZLWKMNCJ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)
![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)


![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)